![molecular formula C18H21NO2 B4414932 3-isopropoxy-N-(2-phenylethyl)benzamide](/img/structure/B4414932.png)
3-isopropoxy-N-(2-phenylethyl)benzamide
Übersicht
Beschreibung
3-isopropoxy-N-(2-phenylethyl)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. The drug is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a receptor in the body that regulates the expression of genes involved in energy metabolism and inflammation.
Wissenschaftliche Forschungsanwendungen
3-isopropoxy-N-(2-phenylethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic effects on metabolic and cardiovascular diseases. The drug has been shown to increase fatty acid metabolism, improve insulin sensitivity, and reduce inflammation in animal models. Additionally, 3-isopropoxy-N-(2-phenylethyl)benzamide has been shown to improve endurance and increase muscle fiber composition in mice.
Wirkmechanismus
3-isopropoxy-N-(2-phenylethyl)benzamide activates PPARδ, a receptor that regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPARδ leads to increased fatty acid metabolism, improved insulin sensitivity, and reduced inflammation. Additionally, activation of PPARδ has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to the drug's effects on endurance and muscle fiber composition.
Biochemical and Physiological Effects:
3-isopropoxy-N-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models. The drug has been shown to increase fatty acid metabolism, improve insulin sensitivity, and reduce inflammation. Additionally, 3-isopropoxy-N-(2-phenylethyl)benzamide has been shown to improve endurance and increase muscle fiber composition in mice.
Vorteile Und Einschränkungen Für Laborexperimente
3-isopropoxy-N-(2-phenylethyl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that the drug has been extensively studied in animal models, which provides a wealth of data on its effects. Additionally, the drug has a well-defined mechanism of action, which allows researchers to study its effects on specific pathways. However, one limitation is that the drug has not been extensively studied in human subjects, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for research on 3-isopropoxy-N-(2-phenylethyl)benzamide. One direction is to study the drug's effects on metabolic and cardiovascular diseases in human subjects. Additionally, researchers could study the drug's effects on mitochondrial biogenesis and muscle fiber composition in human subjects. Finally, researchers could investigate the potential use of 3-isopropoxy-N-(2-phenylethyl)benzamide as a performance-enhancing drug in athletes.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-3-propan-2-yloxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(2)21-17-10-6-9-16(13-17)18(20)19-12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLFFBWVGYTCDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.